2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound The structure of the molecule consists of an acetamide functional group linked to a benzo[d]oxazole moiety through a sulfur atom, and a pyridazinone group attached to the acetamide through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of benzo[d]oxazole-thiol: : The benzo[d]oxazole moiety is synthesized first, typically through the condensation of o-aminophenol and carbon disulfide, followed by cyclization with formaldehyde.
Thiol Acetylation: : The benzo[d]oxazol-2-ylthio compound is acetylated using chloroacetyl chloride to form 2-(benzo[d]oxazol-2-ylthio)acetamide.
Pyridazinone Synthesis: : The pyridazinone is synthesized separately by condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by oxidation.
Final Coupling Reaction: : The acetamide compound is then coupled with the pyridazinone derivative under basic conditions to obtain 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide.
Industrial Production Methods
For industrial production, these steps can be scaled up using large-scale reactors. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, ensures high yields and purity. Solvent recycling and continuous flow processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atom in the compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: : The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and diols.
Substitution Products: : Amides or ethers, depending on the nucleophile.
Scientific Research Applications
The compound has wide-ranging applications, notably:
Chemistry: : Used as a reagent in synthetic organic chemistry to create complex molecules.
Biology: : Acts as a probe to study biological systems and enzyme mechanisms.
Medicine: : Potential therapeutic agent in drug development for its binding affinity to biological targets.
Industry: : Used in material sciences for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors. It can inhibit or activate pathways depending on the binding affinity and the nature of the interactions, such as hydrogen bonding or hydrophobic interactions. The precise mechanism involves interaction with the active site of the target protein, leading to modulation of its function.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
2-(benzo[d]oxazol-2-ylthio)-N-(2-(5-oxopyridazin-2-yl)ethyl)acetamide
Uniqueness
The distinct structural features, particularly the presence of both a benzo[d]oxazole and a pyridazinone moiety, confer unique reactivity and biological activity. These structural components make it stand out from other similar compounds and afford it unique application potential in various fields.
That's a deep dive into 2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide. Hopefully, it satiates your curiosity!
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(16-8-9-19-14(21)6-3-7-17-19)10-23-15-18-11-4-1-2-5-12(11)22-15/h1-7H,8-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFLZJYJUNNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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